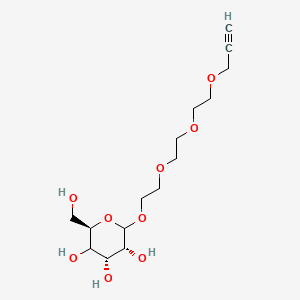

beta-Glc-TEG-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O9 |

|---|---|

Molecular Weight |

350.36 g/mol |

IUPAC Name |

(2R,4R,5R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12?,13-,14-,15?/m1/s1 |

InChI Key |

IXCVCNLRVJBMIS-HNBOJAAESA-N |

Isomeric SMILES |

C#CCOCCOCCOCCOC1[C@@H]([C@@H](C([C@H](O1)CO)O)O)O |

Canonical SMILES |

C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to beta-Glc-TEG-Alkyne: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-Glc-TEG-Alkyne is a versatile chemical probe that has gained significant traction in the fields of chemical biology and drug development. Its unique structure, featuring a glucose moiety, a tetraethylene glycol (TEG) linker, and a terminal alkyne group, makes it an invaluable tool for the study of biological systems. This guide provides a comprehensive overview of its structure, properties, and key applications, with a focus on its use in "click chemistry" for the investigation of glycosylation, a critical post-translational modification involved in a myriad of cellular processes.

Structure and Physicochemical Properties

This compound, systematically named 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl β-D-glucopyranoside, is a synthetic molecule designed for bioorthogonal labeling. The glucose component facilitates its entry into cellular metabolic pathways, the hydrophilic TEG linker enhances its solubility and reduces steric hindrance, and the terminal alkyne serves as a reactive handle for covalent modification.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

While a comprehensive experimental characterization of all physicochemical properties is not publicly available, the following table summarizes key known data and general properties inferred from its structure and the properties of similar molecules.

| Property | Value / Description | Source |

| CAS Number | 1072903-76-4 | [1] |

| Molecular Formula | C₁₅H₂₆O₉ | [1] |

| Molecular Weight | 350.36 g/mol | [1] |

| Appearance | White to off-white solid | General supplier information |

| Solubility | Soluble in water and other polar organic solvents. Insoluble in nonpolar organic solvents. | Inferred from structure |

| Stability | Shipped at room temperature. For long-term storage, refer to the Certificate of Analysis. | [1] |

| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@@H]1O | [1] |

Core Application: Metabolic Labeling and Click Chemistry

The primary application of this compound is in metabolic labeling experiments coupled with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This powerful technique allows for the visualization and identification of glycans and glycoproteins within complex biological samples.

Principle of Metabolic Labeling with this compound

Cells are incubated with this compound, which is taken up and processed by the cellular machinery responsible for glycosylation. The alkyne-modified glucose analog is incorporated into nascent glycans, effectively tagging them with a bioorthogonal alkyne handle. This handle is chemically inert within the cellular environment but can be specifically reacted with an azide-containing probe in a subsequent step.

The "Click" Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following metabolic incorporation, the alkyne-tagged biomolecules can be detected by reacting them with a molecule containing an azide group. This reaction, catalyzed by copper(I), forms a stable triazole linkage. The azide-containing probe can be a fluorophore for imaging, a biotin tag for affinity purification and enrichment, or any other reporter molecule.

Application in Studying O-GlcNAcylation Signaling

A key area of research where this compound is particularly valuable is the study of O-GlcNAcylation. This dynamic post-translational modification, the addition of a single N-acetylglucosamine (GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins, is a critical signaling mechanism analogous to phosphorylation. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.

Metabolic labeling with alkyne-modified glucose analogs allows researchers to tag and subsequently identify O-GlcNAcylated proteins, providing insights into the dynamics and targets of this vital signaling pathway.

Caption: Workflow for studying O-GlcNAcylation using this compound.

Experimental Protocols

The following is a generalized protocol for the metabolic labeling of cultured cells with this compound and subsequent detection of O-GlcNAcylated proteins via CuAAC. This protocol is a composite based on established methods and should be optimized for specific cell lines and experimental goals.

Materials

-

Cells: Adherent or suspension cells of interest.

-

Culture Medium: Appropriate for the cell line.

-

This compound: Stock solution in sterile water or DMSO.

-

Lysis Buffer: e.g., RIPA buffer with protease inhibitors.

-

Click Chemistry Reagents:

-

Azide-probe (e.g., azide-biotin, azide-fluorophore).

-

Copper(II) sulfate (CuSO₄).

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA).

-

Reducing agent (e.g., sodium ascorbate, TCEP).

-

-

Detection Reagents:

-

For biotin probe: Streptavidin-HRP and chemiluminescence substrate for Western blotting.

-

For fluorescent probe: Appropriate imaging system.

-

Metabolic Labeling Procedure

-

Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Incubation with Probe: Add this compound to the culture medium to a final concentration of 25-100 µM. The optimal concentration and incubation time (typically 24-72 hours) should be determined empirically.

-

Cell Harvesting:

-

For adherent cells, wash with PBS, then detach using a cell scraper or trypsin.

-

For suspension cells, pellet by centrifugation.

-

-

Cell Lysis: Resuspend the cell pellet in lysis buffer, incubate on ice, and clarify the lysate by centrifugation. The supernatant contains the alkyne-tagged proteins.

CuAAC "Click" Reaction

-

Prepare Reagent Stocks:

-

Azide-probe: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

Ligand (e.g., THPTA): 50 mM in water.

-

Sodium Ascorbate: 500 mM in water (prepare fresh).

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 50 µg in 50 µL).

-

Azide-probe (to a final concentration of 100-200 µM).

-

Premixed CuSO₄ and ligand (to a final concentration of 1 mM CuSO₄ and 5 mM ligand).

-

Sodium ascorbate (to a final concentration of 5 mM).

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Sample Preparation for Analysis: The "clicked" lysate is now ready for downstream analysis such as SDS-PAGE and Western blotting, or affinity purification if a biotin probe was used.

Caption: Experimental workflow for the detection of O-GlcNAcylated proteins.

Conclusion

This compound is a powerful and versatile tool for the study of glycosylation in biological systems. Its application in metabolic labeling, combined with the specificity and efficiency of click chemistry, provides researchers with a robust method to investigate the roles of glycans in health and disease. The ability to probe complex signaling pathways such as O-GlcNAcylation makes it an indispensable reagent in modern chemical biology and drug discovery. As our understanding of the glycome continues to expand, the utility of chemical probes like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to beta-Glc-TEG-Alkyne (CAS: 1072903-76-4) for Researchers and Drug Development Professionals

Introduction

beta-Glc-TEG-Alkyne is a valuable chemical probe used in the field of glycobiology and chemical biology for the study of protein glycosylation, a crucial post-translational modification involved in a myriad of cellular processes. This technical guide provides comprehensive information on its properties, applications, and detailed experimental protocols for its use in metabolic labeling, proteomics, and bioimaging.

Core Compound Specifications

beta-D-Glucopyranosyl-triethyleneglycol-alkyne, commonly abbreviated as this compound, is a glucose analog modified with a triethylene glycol (TEG) linker and a terminal alkyne group. This design allows for its metabolic incorporation into glycoproteins and subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction, often referred to as "click chemistry".

| Property | Value | Reference |

| CAS Number | 1072903-76-4 | [1][2][3][4] |

| Molecular Formula | C15H26O9 | [2] |

| Molecular Weight | 350.36 g/mol | |

| Appearance | White powder | |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C | |

| Shipping | Ambient temperature |

Applications in Research and Drug Development

The primary application of this compound lies in its ability to act as a metabolic label for studying dynamic glycosylation events within cells. Once introduced to cells, it is processed by the cellular machinery and incorporated into various glycoconjugates. The terminal alkyne handle then serves as a point of attachment for reporter molecules, such as fluorophores or biotin, enabling a range of downstream analyses.

Key applications include:

-

Metabolic Labeling of Glycoproteins: This technique allows for the tracking and identification of newly synthesized glycoproteins within a cell or organism.

-

Proteomic Analysis of O-GlcNAcylated Proteins: O-GlcNAcylation is a dynamic and abundant intracellular form of glycosylation. This compound can be used to enrich and identify O-GlcNAc-modified proteins, providing insights into their roles in cellular signaling.

-

Glycan Imaging: Visualization of glycans in their native cellular context is crucial for understanding their spatial and temporal dynamics. By clicking a fluorescent probe to the alkyne handle, researchers can image the localization of glycoconjugates.

-

Drug Discovery: Understanding the role of glycosylation in disease states, such as cancer and neurodegenerative disorders, can open new avenues for therapeutic intervention. This compound can be a tool in screening for drugs that modulate glycosylation pathways.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 25 to 100 µM.

-

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing this compound.

-

Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time may need to be determined empirically for each cell line and experimental goal.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe.

-

Cell Lysis: Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications such as click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin with an azide group) to the alkyne-labeled glycoproteins in the cell lysate.

Materials:

-

Metabolically labeled cell lysate (from Protocol 1)

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Azide-reporter: Prepare a 10 mM stock solution in DMSO.

-

CuSO4: Prepare a 50 mM stock solution in water.

-

THPTA: Prepare a 50 mM stock solution in water.

-

Sodium ascorbate: Prepare a 100 mM stock solution in water immediately before use.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following components in order:

-

Metabolically labeled cell lysate (containing 50-100 µg of protein)

-

Reaction buffer to a final volume of 100 µL

-

Azide-reporter (to a final concentration of 100 µM)

-

CuSO4 (to a final concentration of 1 mM)

-

THPTA (to a final concentration of 5 mM)

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.

-

Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin tag was used.

Mandatory Visualizations

Signaling Pathway: O-GlcNAc Cycling and its Interplay with Phosphorylation

The O-GlcNAc modification is a dynamic process regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. This cycling can compete with phosphorylation for the same or nearby serine/threonine residues on proteins, thereby influencing a multitude of signaling pathways.

Caption: O-GlcNAc cycling and its crosstalk with protein phosphorylation.

Experimental Workflow: Proteomic Identification of Glycoproteins

This workflow outlines the key steps for identifying glycoproteins from a cell lysate that have been metabolically labeled with this compound.

References

An In-Depth Technical Guide to β-Glc-TEG-Alkyne: Properties and Applications in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of β-Glc-TEG-Alkyne, a key reagent in the field of glycobiology and chemical biology. This document details its molecular characteristics, provides a generalized experimental protocol for its use in metabolic labeling and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, and illustrates the experimental workflow.

Core Properties of β-Glc-TEG-Alkyne

β-Glc-TEG-Alkyne is a glucose analog modified with a triethylene glycol (TEG) linker and a terminal alkyne group. This design allows for its metabolic incorporation into cellular glycans, introducing a bioorthogonal alkyne handle that can be specifically targeted for visualization and proteomic studies.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 350.36 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₆O₉ | [1][2] |

| Common Synonyms | β-D-Glc-PEG3-Alkyne, Propargyl-PEG3 β-D-Glucopyranoside | [2] |

| Primary Application | Click Chemistry Reagent |

Experimental Protocols

The primary application of β-Glc-TEG-Alkyne is in metabolic labeling experiments to study glycosylation. The overall process involves two main stages: the incorporation of the alkyne-tagged sugar into cellular glycans and the subsequent detection via a click chemistry reaction with an azide-functionalized reporter molecule.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cellular glycans with β-Glc-TEG-Alkyne. Optimization of concentration and incubation time is recommended for each cell line and experimental goal.

Materials:

-

β-Glc-TEG-Alkyne

-

Appropriate cell culture medium (glucose-free or low-glucose medium may enhance incorporation)

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight in their standard growth medium.

-

Preparation of Labeling Medium: Prepare a stock solution of β-Glc-TEG-Alkyne in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution into the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).

-

Metabolic Incorporation: Remove the standard growth medium from the cells and wash once with warm PBS. Replace it with the prepared labeling medium containing β-Glc-TEG-Alkyne.

-

Incubation: Incubate the cells for a period ranging from 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). This allows for the metabolic incorporation of the alkyne-tagged glucose into cellular glycans.

-

Harvesting: After incubation, the cells can be washed with PBS and then processed for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection

Following metabolic labeling, the incorporated alkyne groups are detected by "clicking" them to an azide-containing reporter molecule, such as a fluorescent dye (e.g., Azide-Fluor 488) for imaging or biotin-azide for enrichment and mass spectrometry.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Azide-functionalized reporter molecule (e.g., biotin-azide, fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., PBS)

Procedure for Labeling in Cell Lysates:

-

Cell Lysis: Lyse the metabolically labeled cells using a suitable lysis buffer that does not contain reducing agents like DTT or β-mercaptoethanol, which can interfere with the click reaction.

-

Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail. The final concentrations of reagents may need optimization, but a general starting point is:

-

Azide reporter: 25-100 µM

-

CuSO₄: 100-200 µM

-

THPTA ligand: 500-1000 µM (typically a 5:1 ratio with CuSO₄)

-

Sodium ascorbate: 2.5-5 mM

-

-

Initiate the Reaction: Add the click reaction cocktail to the cell lysate. The reaction is typically initiated by the addition of the sodium ascorbate.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if a fluorescent reporter is used.

-

Downstream Processing: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin reporter was used.

Visualizations

The following diagrams illustrate the key processes involved in the use of β-Glc-TEG-Alkyne.

Caption: Experimental workflow for metabolic labeling and detection using β-Glc-TEG-Alkyne.

Caption: Simplified pathway of β-Glc-TEG-Alkyne incorporation and subsequent click reaction.

References

The Principle of Action of beta-Glc-TEG-Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Metabolic Glycan Labeling and Bioorthogonal Chemistry

Beta-Glc-TEG-Alkyne is a chemical reporter utilized in the field of chemical biology for the study of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a crucial post-translational modification of intracellular proteins. The core principle of its action relies on a two-step process: metabolic labeling followed by bioorthogonal click chemistry.[1]

1. Metabolic Incorporation: The this compound molecule is an analogue of N-acetylglucosamine (GlcNAc) that has been chemically modified to include a terminal alkyne group via a triethylene glycol (TEG) linker. When introduced to living cells, this sugar analogue is taken up and processed by the cell's metabolic machinery, specifically the hexosamine biosynthetic pathway.[1][2] It is ultimately converted into a UDP-GlcNAc analogue. The O-GlcNAc transferase (OGT) enzyme, which is responsible for adding O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, recognizes this modified sugar and incorporates it into proteins.[1][3]

2. Bioorthogonal "Click" Reaction: The alkyne group serves as a bioorthogonal handle. This means it is chemically inert within the biological system but can be specifically reacted with a complementary azide-functionalized molecule in a highly efficient and selective manner. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis. Alkyne-containing reporters are often preferred as they can result in less background labeling compared to azide-containing reporters.

The TEG linker in this compound enhances the water solubility and bioavailability of the molecule, facilitating its uptake and incorporation by cells.

Signaling Pathway and Experimental Workflow

The use of this compound allows for the specific labeling and subsequent analysis of proteins that are O-GlcNAcylated, providing a powerful tool to investigate the role of this modification in various signaling pathways.

Caption: Metabolic pathway and detection of O-GlcNAcylated proteins using this compound.

The general experimental workflow for utilizing this compound is as follows:

Caption: A generalized experimental workflow for identifying O-GlcNAcylated proteins.

Data Presentation: Quantitative Proteomics

Following affinity purification of biotin-labeled proteins, mass spectrometry can be employed for identification and quantification. This allows for a comparison of O-GlcNAcylation levels under different cellular conditions.

Table 1: Representative Quantitative Proteomics Data of O-GlcNAcylated Proteins

| Protein ID | Gene Name | Function | Fold Change (Treatment vs. Control) | p-value |

| P12345 | OGT | O-GlcNAc Transferase | 1.2 | 0.045 |

| Q67890 | NUP62 | Nuclear Pore Complex Protein | 2.5 | 0.001 |

| A1B2C3 | HCFC1 | Host Cell Factor C1 | 1.8 | 0.012 |

| D4E5F6 | CREB1 | Cyclic AMP-responsive element-binding protein 1 | -1.5 | 0.023 |

| G7H8I9 | SYN1 | Synapsin-1 | -2.1 | 0.005 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental system.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).

-

Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Add the alkyne-sugar to the cell culture medium to a final concentration of 25-100 µM.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions to allow for metabolic incorporation of the alkyne-tagged sugar.

Protocol 2: Cell Lysis and Protein Quantification

-

Harvesting: Wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Sonication: Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.

-

Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling proteins in cell lysate.

-

Prepare Reagents:

-

Azide-probe stock solution (e.g., 10 mM Azide-Fluorophore or Azide-Biotin in DMSO).

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (50-100 µg of protein).

-

PBS to a final volume of 90 µL.

-

Azide-probe to a final concentration of 100 µM.

-

Premixed CuSO4:THPTA (1:5 molar ratio) to a final copper concentration of 1 mM.

-

-

Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Downstream Analysis: The labeled proteins are now ready for downstream analysis such as in-gel fluorescence imaging or affinity purification.

Note on In-Cell Click Chemistry: For labeling of intact cells, specialized protocols and reagents that minimize cytotoxicity, such as copper-free click chemistry or the use of copper-chelating ligands like THPTA, are required.

References

- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to β-Glc-TEG-Alkyne for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glc-TEG-Alkyne, systematically named 1-O-(2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethyl)-β-D-glucopyranoside, is a bifunctional molecule that has emerged as a valuable tool in the field of bioconjugation and chemical biology. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utilization in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structure, featuring a hydrophilic glucose moiety and a reactive terminal alkyne group connected by a triethylene glycol (TEG) linker, makes it particularly well-suited for the modification of biological systems. The glucose unit can enhance aqueous solubility and biocompatibility, while the alkyne serves as a versatile handle for conjugation to azide-modified molecules, including proteins, nucleic acids, and surfaces.

Physicochemical Properties

The key physicochemical properties of β-Glc-TEG-Alkyne are summarized in the table below. These properties are essential for designing and executing click chemistry reactions and for understanding the behavior of the molecule in biological and chemical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O₉ | [1][2] |

| Molecular Weight | 350.36 g/mol | [1][2] |

| CAS Number | 1072903-76-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Characterization

A plausible synthetic route would be the reaction of a suitably protected glucose donor, such as acetobromo-α-D-glucose, with 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol under appropriate glycosylation conditions (e.g., using a promoter like silver triflate or mercury(II) cyanide). This would be followed by deacetylation under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final product.

Characterization of the synthesized β-Glc-TEG-Alkyne would be crucial to confirm its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the glucose, TEG, and alkyne protons and carbons and to verify the β-anomeric configuration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

β-Glc-TEG-Alkyne is primarily used as a substrate in CuAAC reactions. This reaction forms a stable triazole linkage between the alkyne group of β-Glc-TEG-Alkyne and an azide-functionalized molecule. The reaction is highly efficient, specific, and biocompatible under the right conditions.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

β-Glc-TEG-Alkyne

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and β-Glc-TEG-Alkyne in the desired molar ratio in the reaction buffer.

-

In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu(I) to ligand is often used.

-

Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or as optimized. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecule.

Protocol for Labeling Live Cells

This protocol is adapted from established methods for cell surface labeling using click chemistry.

Materials:

-

Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

-

β-Glc-TEG-Alkyne

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Cell culture medium or a suitable buffer (e.g., PBS with 1% fetal bovine serum)

Procedure:

-

Culture cells and induce the incorporation of azide groups onto the cell surface glycans through metabolic labeling.

-

Wash the cells gently with buffer to remove any unreacted azide-containing sugars.

-

Prepare the click reaction cocktail. For a final volume of 500 µL, a typical cocktail might contain:

-

50 µM CuSO₄

-

250 µM THPTA

-

2.5 mM sodium ascorbate

-

25 µM β-Glc-TEG-Alkyne (or as optimized)

-

-

Incubate the cells with the click reaction cocktail for 5-30 minutes at room temperature or 4°C to minimize endocytosis.

-

Wash the cells three times with buffer to remove the reaction components.

-

The cells are now labeled and can be processed for downstream applications, such as fluorescence microscopy (if a fluorescent azide was used) or flow cytometry.

Applications in Research and Drug Development

The unique properties of β-Glc-TEG-Alkyne make it a versatile tool in various research and development areas.

Carbohydrate Microarrays

β-Glc-TEG-Alkyne has been successfully used to create carbohydrate microarrays through microcontact printing. In this application, an azide-functionalized self-assembled monolayer (SAM) on a surface is "stamped" with a solution of the alkyne-tagged carbohydrate. The click reaction immobilizes the carbohydrate onto the surface in a defined pattern. These microarrays are valuable for high-throughput screening of carbohydrate-protein interactions, which are crucial in many biological processes, including cell recognition, signaling, and pathogen binding.

Cell Surface Engineering and Imaging

By combining metabolic labeling with click chemistry, β-Glc-TEG-Alkyne can be used to modify and visualize cell surface glycans. Cells are first treated with an azide-modified monosaccharide, which is incorporated into their cell surface glycoproteins. Subsequent reaction with β-Glc-TEG-Alkyne, which can be further derivatized with a reporter molecule like a fluorophore, allows for the specific labeling and imaging of these glycans. This is a powerful technique for studying glycan trafficking, distribution, and their roles in cell-cell interactions.

Targeted Drug Delivery

The glucose moiety of β-Glc-TEG-Alkyne can be exploited for targeted drug delivery, particularly to cancer cells that overexpress glucose transporters (GLUTs). A therapeutic agent can be conjugated to an azide-modified carrier, which is then clicked to β-Glc-TEG-Alkyne. The resulting conjugate may exhibit enhanced uptake by cancer cells through GLUT-mediated endocytosis, potentially increasing the therapeutic efficacy and reducing off-target toxicity.

Conclusion

β-Glc-TEG-Alkyne is a powerful and versatile reagent for click chemistry-mediated bioconjugation. Its unique combination of a hydrophilic glucose unit, a flexible TEG linker, and a reactive alkyne handle makes it an invaluable tool for researchers in chemical biology, drug discovery, and materials science. The applications highlighted in this guide, from creating sophisticated carbohydrate microarrays to enabling targeted drug delivery and cell surface engineering, underscore the significant potential of this molecule to advance our understanding of complex biological systems and to contribute to the development of novel therapeutics and diagnostics. As the field of click chemistry continues to expand, the utility of well-designed building blocks like β-Glc-TEG-Alkyne will undoubtedly grow, opening up new avenues for scientific exploration.

References

The Role of β-Glc-TEG-Alkyne in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, post-translational modifications (PTMs) of proteins play a pivotal role in regulating a vast array of biological processes. Among these, glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is one of the most abundant and complex. O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and widespread monosaccharide modification found on thousands of nuclear, cytoplasmic, and mitochondrial proteins. Its dynamic nature, akin to phosphorylation, implicates it in the regulation of numerous cellular signaling pathways, including those involved in nutrient sensing, stress responses, and cell cycle control.[1][2][3][4][5] The dysregulation of O-GlcNAcylation has been linked to a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

To unravel the complexities of O-GlcNAcylation and its role in health and disease, researchers require sophisticated tools that enable the detection, visualization, and functional characterization of O-GlcNAc-modified proteins. β-Glc-TEG-Alkyne (beta-1-O-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)-D-glucopyranose) has emerged as a powerful chemical biology probe for the study of glycosylation. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of β-Glc-TEG-Alkyne in biochemical research.

Core Principle: Metabolic Glycan Labeling and Click Chemistry

The utility of β-Glc-TEG-Alkyne is rooted in a two-step strategy: metabolic glycan labeling followed by bioorthogonal click chemistry.

-

Metabolic Labeling: β-Glc-TEG-Alkyne is a synthetic monosaccharide analog of N-acetylglucosamine (GlcNAc) that has been modified with a terminal alkyne group via a triethylene glycol (TEG) linker. When introduced to cells in culture, this alkyne-tagged sugar is taken up and processed by the cell's metabolic machinery, specifically the hexosamine biosynthetic pathway (HBP), which leads to the formation of UDP-GlcNAc-Alkyne. This modified sugar donor is then utilized by O-GlcNAc transferase (OGT) to install the alkyne-tagged GlcNAc onto target proteins at serine and threonine residues.

-

Click Chemistry: The alkyne handle incorporated into the glycans serves as a bioorthogonal reactive group. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it does not interfere with normal cellular processes. The alkyne can be specifically and efficiently reacted with an azide-functionalized reporter molecule (e.g., a fluorophore, biotin, or an affinity tag) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction, often referred to as "click chemistry," forms a stable triazole linkage, covalently attaching the reporter to the modified glycan.

This two-step approach allows for the sensitive and specific detection and analysis of newly synthesized O-GlcNAc-modified proteins.

Data Presentation

While precise quantitative data for β-Glc-TEG-Alkyne is not extensively documented in the literature, the following tables provide representative data and comparisons for the metabolic labeling and click chemistry approach with similar alkyne-modified sugars.

Table 1: Comparison of Bioorthogonal Reactions for Glycan Labeling

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very fast (107-108 fold acceleration over uncatalyzed reaction) | Fast, but generally slower than CuAAC |

| Biocompatibility | Requires copper, which can be toxic to cells at high concentrations. Use of ligands like THPTA can mitigate toxicity. | Copper-free, generally considered more biocompatible for live-cell imaging. |

| Reagents | Terminal alkyne and azide | Strained cyclooctyne and azide |

| Protein Identification | Higher number of identified O-GlcNAc proteins in proteomic studies | Lower number of identified O-GlcNAc proteins in some comparative studies |

| Background Labeling | Generally low | Can exhibit higher background due to reactivity of strained alkynes with thiols |

Table 2: Representative Yields of Oligonucleotide Bioconjugation via CuAAC

| Oligonucleotide Modification | Reporter Molecule | Reaction Time | Yield | Reference |

| Internal Alkyne (16mer) | Eterneon-(480/635)-Azide | 3 h @ 37°C | ~100% | |

| Internal Alkyne (16mer) | Fluorescein-Azide | 3 h @ 37°C | ~100% | |

| 5 Internal Alkynes (22mer) | Biotin-Azide | 4 h @ 37°C | ~100% | |

| 5 Internal Alkynes (22mer) | PEG-Azide | 4 h @ 37°C | 86% | |

| Note: This data is for oligonucleotide conjugation but is representative of the high efficiency of the CuAAC reaction. |

Experimental Protocols

The following are detailed methodologies for key experiments involving β-Glc-TEG-Alkyne.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.

-

Preparation of β-Glc-TEG-Alkyne Stock Solution: Prepare a stock solution of β-Glc-TEG-Alkyne in a sterile solvent such as DMSO or water at a concentration of 10-50 mM.

-

Metabolic Labeling: Add the β-Glc-TEG-Alkyne stock solution to the cell culture medium to achieve a final concentration typically in the range of 25-100 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.

-

Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the alkyne-tagged sugar into cellular glycans.

-

Harvesting: Harvest the cells by scraping or trypsinization, followed by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated sugar.

Protocol 2: Cell Lysis and Protein Quantification

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100), protease inhibitors, and phosphatase inhibitors in PBS.

-

Cell Lysis: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

-

Reagent Preparation:

-

Azide-Reporter Stock: Prepare a 1-10 mM stock solution of the azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide) in DMSO or water.

-

Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20-50 mM stock solution in water.

-

Copper(I)-Stabilizing Ligand Stock: Prepare a 50-100 mM stock solution of a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

-

Reducing Agent Stock: Freshly prepare a 100-300 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following components in order:

-

Cell lysate (containing 50-100 µg of protein)

-

PBS to adjust the final volume

-

Azide-reporter stock solution (to a final concentration of 25-100 µM)

-

THPTA stock solution (to a final concentration of 1-2 mM)

-

CuSO₄ stock solution (to a final concentration of 0.5-1 mM)

-

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction (to a final concentration of 2-5 mM).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Downstream Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, Western blotting, or enrichment for mass spectrometry-based proteomics.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways influenced by O-GlcNAcylation and the experimental workflows for studying them using β-Glc-TEG-Alkyne.

Conclusion

β-Glc-TEG-Alkyne is a versatile and powerful tool for the investigation of protein O-GlcNAcylation. The combination of metabolic labeling and click chemistry provides a robust platform for the detection, visualization, and proteomic analysis of O-GlcNAc-modified proteins. This technical guide has provided an overview of the core principles, detailed experimental protocols, and illustrative workflows to aid researchers in the application of this valuable chemical probe. The continued use of β-Glc-TEG-Alkyne and related chemical biology tools will undoubtedly lead to a deeper understanding of the roles of O-GlcNAcylation in cellular signaling and human disease, paving the way for the development of novel therapeutic strategies.

References

- 1. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical tools to explore nutrient-driven O-GlcNAc cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in chemical probing of protein O -GlcNAc glycosylation: structural role and molecular mechanisms - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01275K [pubs.rsc.org]

An In-Depth Technical Guide to Alkyne-Modified Glucose Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-modified glucose analogs are powerful chemical tools for the study of glucose metabolism and glycosylation. These synthetic molecules, which feature a terminal alkyne group, are readily taken up by cells and incorporated into various metabolic pathways, including glycolysis and glycan biosynthesis. The alkyne moiety serves as a bioorthogonal handle, allowing for the selective detection and analysis of glucose- and glycan-derived biomolecules through a highly efficient and specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1][2] This technical guide provides a comprehensive overview of the synthesis, application, and analysis of alkyne-modified glucose analogs, tailored for researchers in academia and the pharmaceutical industry.

Core Concepts: Metabolic Labeling and Click Chemistry

The utility of alkyne-modified glucose analogs lies in a two-step process: metabolic labeling followed by bioorthogonal ligation.

-

Metabolic Labeling: Cells are incubated with a peracetylated form of the alkyne-modified glucose analog. The acetyl groups enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, trapping the analog and making it available for metabolic processing.[3] The cell's own enzymatic machinery then incorporates the alkyne-tagged glucose into various biomolecules, such as glycoproteins.[4]

-

Click Chemistry: After metabolic labeling, the alkyne-tagged biomolecules can be detected by reacting them with an azide-functionalized reporter molecule, such as a fluorophore or a biotin affinity tag. This reaction, catalyzed by copper(I), is highly specific and proceeds with high efficiency in a biological environment.[5]

Synthesis of Alkyne-Modified Glucose Analogs

Several alkyne-modified glucose analogs have been synthesized and utilized in research. A common example is the synthesis of a 2-alkynyl-2-deoxy-D-glucose derivative. While a complete, unified protocol is not available in a single source, a representative synthesis can be compiled from established chemical methods. The synthesis of 2-deoxy-D-glucose from D-glucal is a well-established process that can be adapted for the introduction of an alkyne group.

Quantitative Data on Synthesis and Labeling

The efficiency of synthesis and metabolic labeling can vary depending on the specific analog and cell type. The following table summarizes representative data compiled from various sources.

| Parameter | Value | Reference(s) |

| Synthesis Yield | ||

| Methyl 2-deoxy-α/β-D-glucopyranoside from D-glucal | 70% | |

| 1,3,4,6-tetra-O-acetyl-2-deoxy-α/β-D-glucopyranoside | 86% | |

| Metabolic Labeling Efficiency | ||

| Relative fluorescence of Jurkat cells labeled with alkynyl fucose vs. control | >10-fold increase | |

| Product yield of CuAAC on membrane proteins in live cells after 10 min | >18% | |

| Product yield of CuAAC on cytosolic proteins in live cells after 10 min | ~0.8% (up to ~14% with biothiol reduction) | |

| CuAAC Reaction Kinetics | ||

| Time for CuAAC labeling of cells with 50 µM Cu(I) catalyst | 15 min at 4°C |

Experimental Protocols

Protocol 1: Synthesis of a Generic Peracetylated Alkyne-Modified Glucose Analog (Illustrative)

This protocol provides a generalized procedure for the synthesis of a peracetylated alkyne-modified glucose analog, such as 1,3,4,6-tetra-O-acetyl-2-alkynyl-2-deoxy-D-glucose.

Materials:

-

D-Glucal

-

N-Bromosuccinimide (NBS)

-

Methanol

-

Ethyl acetate

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas

-

Acetic anhydride

-

Pyridine

-

Alkynylating agent (e.g., propargylamine)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Synthesis of Methyl 2-deoxy-α/β-D-glucopyranoside: a. Dissolve D-glucal in methanol at 10°C. b. Slowly add N-bromosuccinimide and stir at room temperature for 5 hours. c. Evaporate the solvent and reflux the residue in ethyl acetate. d. Filter and concentrate the filtrate to obtain a syrup. e. Dissolve the syrup in methanol, add 5% Pd/C, and hydrogenate at 150 psi for 5 hours. f. Filter the catalyst and evaporate the solvent to yield methyl 2-deoxy-α/β-D-glucopyranoside.

-

Acetylation: a. Dissolve the product from step 1 in a mixture of acetic anhydride and pyridine. b. Stir at room temperature overnight. c. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with acid, base, and brine, then dry and concentrate to yield the peracetylated product.

-

Introduction of the Alkyne Group (Illustrative): This step is highly dependent on the desired position of the alkyne and requires specific chemical strategies. A possible approach for introducing an alkyne at the 2-position could involve the conversion of the 2-hydroxyl group to a leaving group followed by nucleophilic substitution with an alkynyl nucleophile. This is a complex, multi-step process that requires careful optimization.

-

Purification and Characterization: a. Purify the final product by silica gel column chromatography. b. Characterize the structure and purity of the alkyne-modified glucose analog using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

-

Peracetylated alkyne-modified glucose analog (e.g., Ac4GlcNAlk)

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach 50-70% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of the peracetylated alkyne-modified glucose analog in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 25-100 µM).

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Harvesting: After incubation, wash the cells three times with PBS to remove any unincorporated sugar analog. The cells are now ready for downstream analysis.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

Materials:

-

Metabolically labeled cells

-

Azide-functionalized fluorescent dye or biotin probe

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

PBS or serum-free medium

Procedure:

-

Prepare Click Reaction Cocktail: a. Prepare stock solutions of CuSO4, THPTA, sodium ascorbate, and the azide probe. b. In a microcentrifuge tube, mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common). c. Add the azide probe to the desired final concentration (e.g., 10-50 µM). d. Immediately before use, add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Labeling Reaction: a. Resuspend the metabolically labeled cells in PBS or serum-free medium. b. Add the click reaction cocktail to the cell suspension. c. Incubate for 15-30 minutes at room temperature or 4°C, protected from light.

-

Washing: a. Pellet the cells by centrifugation. b. Wash the cells three times with PBS to remove excess reagents.

-

Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Protocol 4: In-Gel Fluorescence Detection of Labeled Proteins

Materials:

-

Cell lysate from metabolically labeled cells

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide)

-

Click chemistry reagents (as in Protocol 3)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

Procedure:

-

Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.

-

Click Reaction in Lysate: Perform the CuAAC reaction on the cell lysate as described in Protocol 3.

-

Protein Precipitation (Optional): To remove excess dye, precipitate the proteins using a method such as methanol/chloroform precipitation.

-

SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, heat, and run on a polyacrylamide gel.

-

In-Gel Fluorescence Scanning: After electrophoresis, wash the gel with water and scan using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.

-

Total Protein Staining (Optional): The same gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize the total protein loading.

Protocol 5: Sample Preparation for Mass Spectrometry-Based Proteomic Analysis

Materials:

-

Cell lysate from metabolically labeled cells

-

Azide-functionalized biotin probe

-

Click chemistry reagents (as in Protocol 3)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, urea)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Click Reaction with Biotin Probe: Perform the CuAAC reaction on the cell lysate using an azide-biotin probe.

-

Enrichment of Labeled Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled glycoproteins.

-

Washing: Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

-

Peptide Elution and Desalting: Elute the peptides from the beads and desalt them using a C18 desalting column.

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and their sites of glycosylation.

Signaling Pathways and Experimental Workflows

Metabolic Incorporation of Alkyne-Glucose Analogs

Alkyne-modified glucose analogs enter cellular metabolic pathways, primarily the hexosamine biosynthetic pathway, which leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is a key building block for the synthesis of N-linked and O-linked glycans.

References

- 1. pnas.org [pnas.org]

- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to β-Glc-TEG-Alkyne: Suppliers, Availability, and Applications in Bioconjugation

For researchers, scientists, and drug development professionals venturing into the realm of glycosylation analysis and targeted molecular labeling, β-Glc-TEG-Alkyne emerges as a critical tool. This alkyne-modified glucose analog, equipped with a triethylene glycol (TEG) linker, provides a versatile handle for "click" chemistry, enabling the precise and efficient conjugation of glucose moieties to a wide array of molecules and surfaces. This in-depth guide provides a comprehensive overview of β-Glc-TEG-Alkyne, including its suppliers, technical specifications, and detailed experimental protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Supplier and Availability Overview

Several chemical suppliers offer β-Glc-TEG-Alkyne or its closely related analog, β-Glc-PEG3-Alkyne. While real-time stock availability necessitates direct inquiry with the vendors, the following table summarizes key suppliers and the technical data for their products.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedchemExpress | beta-Glc-TEG-Alkyne | HY-151643 | 1072903-76-4 | C15H26O9 | 350.36 |

| CarboSynUSA, Inc. | β-Glc-PEG3-Alkyne | CS-2004 | 1072903-76-4 | C15H26O9 | 350.36 |

| Sussex Research | β-Glc-PEG3-Alkyne | PE531000 | 1072903-76-4 | C15H26O9 | 350.36 |

| Ambeed | This compound | 1072903-76-4 | C15H26O9 | 350.36 | |

| BOC Sciences | This compound | 1072903-76-4 | C15H26O9 | 350.36 | |

| ChemBK | This compound | 1072903-76-4 | C15H26O9 | 350.36 |

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

β-Glc-TEG-Alkyne is primarily utilized in CuAAC, a highly efficient and bioorthogonal click chemistry reaction. This reaction forms a stable triazole linkage between the alkyne group on the glucose analog and an azide-modified molecule of interest (e.g., a protein, a fluorescent dye, or a biotin tag). The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect biomolecules from oxidative damage.[1][2][3]

Experimental Protocols

The following are detailed protocols for the labeling of a generic azide-containing protein and for oligonucleotide labeling using β-Glc-TEG-Alkyne. These protocols are based on established methods for CuAAC reactions and should be optimized for specific applications.[1][2]

Protocol 1: Labeling of an Azide-Modified Protein

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

β-Glc-TEG-Alkyne

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order.

-

50 µL of azide-modified protein solution (1-5 mg/mL)

-

90 µL of PBS buffer

-

20 µL of 2.5 mM β-Glc-TEG-Alkyne in DMSO or water.

-

-

Add Copper and Ligand: Add 10 µL of 100 mM THPTA solution to the mixture and vortex briefly. Subsequently, add 10 µL of 20 mM CuSO₄ solution and vortex again.

-

Initiate the Reaction: To start the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex the tube briefly to ensure thorough mixing.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.

-

Purification: Following incubation, the labeled protein can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.

Protocol 2: Labeling of an Azide-Modified Oligonucleotide

Materials:

-

Azide-modified oligonucleotide in nuclease-free water

-

β-Glc-TEG-Alkyne

-

DMSO or t-butanol (tBuOH)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

THPTA stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

Procedure:

-

Prepare the Copper-Ligand Complex: A few minutes before setting up the reaction, mix the CuSO₄ and THPTA solutions in a 1:2 ratio. This complex is stable for several weeks when frozen.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, add an excess of β-Glc-TEG-Alkyne (e.g., 4-50 equivalents relative to the oligonucleotide) to the azide-modified oligonucleotide solution.

-

Add Catalyst: Add 25 equivalents of the pre-mixed THPTA/CuSO₄ complex to the oligonucleotide/alkyne mixture.

-

Initiate the Reaction: Add 40 equivalents of freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Let the reaction proceed at room temperature for 30-60 minutes.

-

Purification: The labeled oligonucleotide can be purified by ethanol precipitation or other suitable purification methods.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a CuAAC reaction and the logical relationship of the components.

References

Methodological & Application

Application Note: β-Glc-TEG-Alkyne Click Chemistry Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Click chemistry, a set of powerful, reliable, and selective reactions, has revolutionized the field of bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its high yield, stereospecificity, and compatibility with a wide range of functional groups and solvents, including water.[1] β-Glc-TEG-Alkyne (beta-Glucose-tetraethylene glycol-Alkyne) is a versatile molecular probe that incorporates a glucose moiety, a hydrophilic tetraethylene glycol (TEG) spacer, and a terminal alkyne group. This structure makes it an ideal substrate for click chemistry, enabling the straightforward covalent attachment of glucose to various azide-functionalized molecules, such as proteins, lipids, nucleic acids, or surfaces.[2][3][4] This modification is particularly useful for studies related to glycosylation, targeted drug delivery, and the development of diagnostic tools.[5]

This application note provides detailed protocols for the conjugation of β-Glc-TEG-Alkyne to azide-containing molecules using the two primary forms of azide-alkyne click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of Azide-Alkyne Cycloaddition

The core of this chemistry is the reaction between an alkyne and an azide to form a stable triazole ring.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne (like that on β-Glc-TEG-Alkyne) and an azide. The reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and increase reaction efficiency.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This method employs a cyclooctyne, an alkyne incorporated into a strained eight-membered ring. The high ring strain provides the driving force for the reaction with an azide, proceeding rapidly without the need for a catalyst. For a SPAAC reaction with β-Glc-TEG-Alkyne, the azide-containing molecule would need to be replaced with a strained cyclooctyne derivative (e.g., DBCO, DIFO). This protocol focuses on the more common scenario where β-Glc-TEG-Alkyne is the alkyne partner.

Reaction Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC reaction mechanism for conjugating β-Glc-TEG-Alkyne.

Data Presentation: Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends largely on the application, particularly whether the reaction will be performed in vitro or in a live-cell or in vivo context.

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) required | None required (metal-free) |

| Biocompatibility | Potentially cytotoxic due to copper | Highly bioorthogonal and non-toxic |

| Reaction Rate | Very fast (minutes to a few hours) | Fast, but rate is dependent on the specific cyclooctyne used |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Typical Use Case | In vitro bioconjugation, material science, proteomics | Live-cell imaging, in vivo labeling, therapeutics |

| Key Advantage | High efficiency, simple reactants | Avoids metal toxicity, suitable for biological systems |

Experimental Protocol: CuAAC of β-Glc-TEG-Alkyne

This protocol details a general method for conjugating β-Glc-TEG-Alkyne to an azide-functionalized molecule (e.g., a protein, peptide, or small molecule) in an aqueous buffer.

Materials Required

-

β-Glc-TEG-Alkyne

-

Azide-functionalized molecule ("Azide-Molecule")

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate (Na-Ascorbate)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction Buffer: Sodium Phosphate buffer (100 mM, pH 7.0) or similar non-coordinating buffer.

-

Solvent: Deionized water or DMSO for preparing stock solutions.

-

Microcentrifuge tubes

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

| Reagent | Stock Concentration | Solvent | Storage |

| β-Glc-TEG-Alkyne | 10 mM | Deionized Water or DMSO | -20°C |

| Azide-Molecule | 1-10 mM | Dependent on molecule's solubility | -20°C |

| CuSO₄ | 20 mM | Deionized Water | Room Temperature |

| THPTA Ligand | 100 mM | Deionized Water | -20°C |

| Sodium Ascorbate | 100 mM | Deionized Water | -20°C (Prepare fresh) |

Note: Sodium ascorbate solutions oxidize over time (turning brown) and lose activity. It is highly recommended to prepare this solution fresh before each experiment.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the CuAAC protocol.

Step-by-Step Reaction Procedure

The following procedure is for a final reaction volume of 200 µL. The reaction can be scaled as needed. The key is to add the sodium ascorbate last to initiate the reaction.

-

Combine Reactants: In a microcentrifuge tube, combine the following in order:

-

Azide-Molecule solution.

-

β-Glc-TEG-Alkyne solution.

-

Reaction Buffer to bring the volume to 167 µL.

-

Note: The final concentration of the limiting reactant (typically the biomolecule) can range from 10 µM to 1 mM. A 2 to 10-fold molar excess of the other reactant is recommended.

-

-

Prepare Catalyst Premix: In a separate tube, prepare the CuSO₄:THPTA premix. The ligand protects the copper and accelerates the reaction.

-

Add 10 µL of 100 mM THPTA stock solution.

-

Add 3 µL of 20 mM CuSO₄ stock solution.

-

Vortex briefly to mix. A 5:1 ligand to copper ratio is common.

-

-

Add Catalyst: Add the 13 µL of the catalyst premix to the tube containing the azide and alkyne. Vortex gently.

-

Initiate Reaction: Add 20 µL of freshly prepared 100 mM Sodium Ascorbate solution to the reaction tube to initiate the click reaction.

-

Incubate: Mix the reaction by vortexing gently. Incubate at room temperature for 1-4 hours. The reaction can be protected from light. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time.

Summary of Reaction Components

| Component | Stock Conc. | Volume Added | Final Conc. | Molar Ratio |

| Azide-Molecule | 10 mM | 2 µL | 100 µM | 1x |

| β-Glc-TEG-Alkyne | 10 mM | 4 µL | 200 µM | 2x |

| Buffer + Water | - | 161 µL | - | - |

| Sub-total Volume | 167 µL | |||

| CuSO₄ | 20 mM | 3 µL | 300 µM | 3x |

| THPTA Ligand | 100 mM | 10 µL | 5 mM | 50x |

| Sodium Ascorbate | 100 mM | 20 µL | 10 mM | 100x |

| Total Volume | 200 µL |

Note: These concentrations are a starting point and should be optimized for each specific application.

Analysis and Purification

-

Analysis: The success of the conjugation can be analyzed by various methods depending on the nature of the "Azide-Molecule." For proteins, this includes SDS-PAGE (which will show a mobility shift), mass spectrometry (to confirm the mass of the conjugate), or HPLC.

-

Purification: The final glycoconjugate can be purified from excess reagents using methods such as dialysis, size exclusion chromatography (for macromolecules), or reverse-phase HPLC (for smaller molecules and peptides).

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioconjugation application notes [bionordika.fi]

- 5. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols: β-Glc-TEG-Alkyne for Cellular Glycan Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of β-Glc-TEG-Alkyne in the metabolic labeling and subsequent visualization of glycans in mammalian cells. The protocols detailed below leverage the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to enable robust and specific detection of glucose incorporation into cellular glycoconjugates.

Introduction

β-Glc-TEG-Alkyne is a glucose analog modified with a terminal alkyne group via a triethylene glycol (TEG) spacer. When introduced to cultured cells, it is metabolized and incorporated into various glycans by the cellular glycosylation machinery. The alkyne handle serves as a bioorthogonal reporter that can be specifically tagged with an azide-containing probe, such as a fluorophore or biotin, through a click reaction.[1][2][3][4] This two-step labeling strategy allows for the sensitive and specific detection of newly synthesized glycans, providing a powerful tool for studying glycan dynamics in various biological processes.[4]

Applications:

-

Visualization of Glycan Trafficking and Localization: Track the spatial and temporal distribution of glucose-containing glycans within cells.

-

Monitoring Glycosylation Dynamics: Study changes in glycan biosynthesis in response to stimuli, disease states, or drug treatment.

-

Glycoproteomic Profiling: In conjunction with mass spectrometry, identify and quantify glycoproteins that incorporate the alkyne-tagged glucose.

-

High-Throughput Screening: Develop assays to screen for modulators of glucose uptake and glycosylation.

Principle of the Method

The experimental workflow involves two main stages:

-

Metabolic Labeling: Cells are incubated with β-Glc-TEG-Alkyne, which is taken up and incorporated into cellular glycans.

-

Click Chemistry Ligation and Detection: The alkyne-labeled glycans are then detected by a copper-catalyzed click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin). The reporter then allows for visualization by fluorescence microscopy or detection by flow cytometry or western blotting.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with β-Glc-TEG-Alkyne

Materials:

-

Adherent cells (e.g., HeLa, A549)

-

Complete cell culture medium

-

β-Glc-TEG-Alkyne

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

-

Cell Seeding: Seed adherent cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare a stock solution of β-Glc-TEG-Alkyne in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell type.

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific biological question.

-

Cell Fixation: After incubation, remove the labeling medium and wash the cells three times with PBS. Fix the cells by incubating with a fixative solution for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization: If intracellular labeling is desired, permeabilize the cells by incubating with a permeabilization buffer for 10 minutes at room temperature. For cell surface labeling, skip this step.

-

Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection

Materials:

-

Metabolically labeled, fixed, and permeabilized cells on coverslips

-

Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Preparation of Click Reaction Cocktail: Prepare the following stock solutions:

-

Azide-fluorophore: 10 mM in DMSO

-

CuSO₄: 50 mM in deionized water

-

THPTA: 50 mM in deionized water

-

Sodium ascorbate: 500 mM in deionized water (prepare fresh)

-

-

Click Reaction: For each coverslip, prepare the click reaction cocktail by adding the components in the following order to PBS. The final volume should be sufficient to cover the coverslip (e.g., 200 µL).

| Reagent | Stock Concentration | Final Concentration | Volume for 200 µL Reaction |

| Azide-fluorophore | 10 mM | 10-50 µM | 0.2-1 µL |

| CuSO₄ | 50 mM | 100 µM | 0.4 µL |

| THPTA | 50 mM | 500 µM | 2 µL |

| Sodium Ascorbate | 500 mM | 5 mM | 2 µL |

| PBS | - | - | to 200 µL |

-

Incubation: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining (Optional): Incubate the cells with a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.

-

Final Washes: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets.